N-butyl-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
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Overview
Description
N-butyl-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazoquinazoline core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and thiols, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
N-butyl-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
- tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate
- 3-ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide
Uniqueness
N-butyl-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is unique due to its specific combination of functional groups and the imidazoquinazoline core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-2-3-15-26-22(31)14-13-20-24(32)29-23(27-20)18-11-7-8-12-19(18)28-25(29)33-16-21(30)17-9-5-4-6-10-17/h4-12,20H,2-3,13-16H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPYCZLZXOEHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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